Oleylamine
Overview
Description
Oleylamine is an organic compound with the molecular formula C18H37N. It is an unsaturated fatty amine related to the fatty acid oleic acid. The pure compound is a clear and colorless liquid, but commercially available this compound reagents can vary in color from clear and colorless to varying degrees of yellow due to impurities . This compound is primarily used as a surfactant or precursor to surfactants and has significant applications in the synthesis of nanoparticles .
Mechanism of Action
Target of Action
Oleylamine, an unsaturated fatty amine related to the fatty acid oleic acid , exhibits affinity to metals through its NH2 functional groups . It primarily targets metal ions and DNA .
Mode of Action
This compound interacts with its targets in several ways. It reacts with carboxylic acid to form its carboxylate salt through an exothermic reaction . This carboxylate salt can further condensate into amides through the loss of one water molecule . In the presence of acetic acid, this compound forms insoluble complexes with DNA .
Biochemical Pathways
It’s known that this compound can change the form of metal precursors and affect the formation kinetics of nanoparticles during synthesis . This suggests that it may influence various biochemical pathways related to metal ion processing and nanoparticle formation.
Pharmacokinetics
It’s known that this compound is insoluble in water , which could impact its bioavailability and distribution in the body.
Result of Action
This compound’s actions result in several molecular and cellular effects. It can act as a solvent for reaction mixtures and as a coordinating agent to stabilize the surface of particles . It can also coordinate with metal ions, changing the form of metal precursors and affecting the formation kinetics of nanoparticles during synthesis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it acts as an electron donor at elevated temperatures . Furthermore, the purity of this compound can impact its effectiveness.
Biochemical Analysis
Biochemical Properties
Oleylamine plays a significant role in biochemical reactions. It reacts with carboxylic acid to form its carboxylate salt through an exothermic reaction . Its carboxylate salt can further condensate into amides through the loss of one water molecule . In the presence of acetic acid, this compound forms insoluble complexes with DNA .
Cellular Effects
This compound has been used in the laboratory to synthesize nanoparticles . It can function both as a solvent for the reaction mixture and as a coordinating agent to stabilize the surface of the particles . It can also coordinate with metal ions, change the form of metal precursors, and affect the formation kinetics of nanoparticles during the synthesis .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It forms carboxylate salts with carboxylic acids, which can further condense into amides . It also forms insoluble complexes with DNA in the presence of acetic acid .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the use of this compound as a solvent for lead halides has often been limited by the formation of a suspension that ultimately interferes with isolation of the synthesized materials .
Metabolic Pathways
It is known to react with carboxylic acids to form carboxylate salts, which can further condense into amides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleylamine can be synthesized through various methods, including the hydrogenation of nitriles and the reduction of fatty acid amides. One common method involves the hydrogenation of oleonitrile in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrogenation of nitriles derived from natural sources such as vegetable oils. The process involves the catalytic hydrogenation of oleonitrile, which is obtained from the nitrile group of oleic acid. The reaction conditions include high pressure and temperature, and the use of a suitable catalyst to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions
Oleylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or other oxygen-containing compounds.
Reduction: It can be reduced to form saturated amines.
Substitution: this compound can participate in substitution reactions, where the amine group is replaced by other functional groups.
Condensation: It can react with carboxylic acids to form amides through the loss of a water molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Condensation: Carboxylic acids and acid chlorides are commonly used reagents.
Major Products
Oxidation: Oxides and other oxygen-containing compounds.
Reduction: Saturated amines.
Substitution: Halogenated amines.
Condensation: Amides.
Scientific Research Applications
Oleylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and stabilizing agent in the synthesis of nanoparticles.
Biology: this compound is used in the preparation of various biological materials and as a stabilizing agent for biological nanoparticles.
Industry: This compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: A fatty acid related to oleylamine, used in similar applications but lacks the amine group.
Elaidylamine: A trans isomer of this compound with similar properties but different structural configuration.
Stearylamine: A saturated fatty amine with similar applications but lacks the unsaturation present in this compound.
Uniqueness
This compound’s unique properties, such as its unsaturation and ability to coordinate with metal ions, make it particularly valuable in the synthesis of nanoparticles. Its ability to act as both a surfactant and a reducing agent sets it apart from other similar compounds .
Properties
IUPAC Name |
(Z)-octadec-9-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-19H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLWBTPVKHMVHM-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026933 | |
Record name | (Z)-9-Octadecenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; mp = 10-20 deg C; [IUCLID] Light yellow pasty liquid with an amine-like odor (mp = 15-30 deg C); [ECHA] Slightly beige paste; [MSDSonline] | |
Record name | 9-Octadecen-1-amine, (9Z)- | |
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Record name | cis-9-Octadecenylamine | |
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Vapor Pressure |
0.0001 [mmHg] | |
Record name | cis-9-Octadecenylamine | |
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CAS No. |
112-90-3, 1838-19-3 | |
Record name | Oleylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | cis-9-Octadecenylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112903 | |
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Record name | 9-Octadecenylamine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66461 | |
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Record name | 9-Octadecen-1-amine, (9Z)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | (Z)-9-Octadecenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-octadec-9-enylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.650 | |
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Record name | OLEAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZDQ1JWQ8DT | |
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Record name | CIS-9-OCTADECENYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5579 | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does oleylamine interact with metal ions in solution during nanoparticle synthesis?
A1: this compound acts as a coordinating solvent, directly interacting with metal ions in solution. For example, during the synthesis of manganese oxide nanocrystals, this compound coordinates with Mn²⁺ ions. [] This coordination can influence the oxidation state of the metal ion and subsequently dictate the type of nanocrystal formed. []
Q2: Can you elaborate on the influence of this compound coordination on the formation of different manganese oxide nanocrystals?
A2: this compound's relatively low electronegativity (compared to oxygen in oleic acid) favors the formation of Mn₃O₄ nanocrystals when it is the primary coordinating ligand. [] This is because the weaker Mn²⁺-oleylamine coordination is kinetically driven and allows for faster oxidation of Mn²⁺. Conversely, the stronger Mn²⁺-oleate coordination, being thermodynamically driven, can prevent the oxidation of Mn²⁺, favoring MnO nanocrystal formation. []
Q3: Does this compound interact with pre-formed nanocrystals?
A3: Yes, this compound can bind to the surface of already formed nanocrystals. For instance, this compound binds to as-synthesized copper nanocrystals, providing steric stabilization to the nanocolloid and preventing aggregation. []
Q4: Can other ligands replace this compound on nanocrystal surfaces?
A4: Yes, ligand exchange is possible. Carboxylic acids, for instance, can replace this compound as the surface-bound ligand on copper nanocrystals. [] This exchange suggests that the binding is dynamic and can be manipulated by introducing competing ligands.
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C₁₈H₃₇N and a molecular weight of 267.49 g/mol.
Q6: Are there any impurities commonly found in commercially available this compound?
A6: Yes, commercially available this compound often contains impurities, including a trans isomer. [] These impurities can be identified through spectroscopic techniques such as infrared (IR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy. []
Q7: How does this compound affect the thermal stability of polymer composites?
A7: Incorporating this compound-modified MoS₂ nanosheets into polystyrene (PS) matrices enhances the thermal stability of the resulting composites compared to neat PS. []
Q8: What is the effect of this compound on the mechanical properties of polystyrene?
A8: Adding this compound-modified MoS₂ nanosheets to PS reduces both the glass transition temperature and the elastic modulus of the polymer. []
Q9: Is this compound solely a capping agent, or does it participate in reactions?
A9: this compound can play an active role in chemical reactions, not just acting as a capping agent. For example, in the synthesis of CuInSe₂ nanocrystals, this compound participates in the reaction by chlorinating the hydrocarbon groups of the solvent. []
Q10: Have computational methods been employed to study this compound's interactions?
A10: Yes, Molecular Dynamics Simulations were used to calculate the energy interaction between Ag⁺ cations and this compound molecules. [] These simulations demonstrated that the long alkyl chain of this compound hinders the assembly of nuclei, thereby controlling the size of the synthesized Ag₃PO₄ nanoparticles. []
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